molecular formula C13H19NO3 B4934424 4-ethoxy-N-isopropyl-3-methoxybenzamide

4-ethoxy-N-isopropyl-3-methoxybenzamide

Cat. No.: B4934424
M. Wt: 237.29 g/mol
InChI Key: SXBJSCHEIRJEEW-UHFFFAOYSA-N
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Description

4-ethoxy-N-isopropyl-3-methoxybenzamide (CAS 1118811-31-6) is a synthetic benzamide derivative of interest in medicinal chemistry and biological research. This compound is supplied with a high level of purity (98%) and has a molecular weight of 237.30 g/mol and the molecular formula C13H19NO3 . Benzamide compounds with specific alkoxy substitutions, such as methoxy and ethoxy groups on the phenyl ring, constitute a significant class of bioactive molecules. Scientific literature indicates that 3-alkoxybenzamides are a known scaffold in the development of antibacterial agents, particularly as inhibitors of the bacterial cell division protein FtsZ . These inhibitors, which include research compounds like PC190723, can disrupt septum formation in bacteria, leading to filamentous cell morphology and potent activity against Gram-positive pathogens like staphylococci . While the specific biological profile of 4-ethoxy-N-isopropyl-3-methoxybenzamide is a subject for further investigation, its structural features align it with this promising area of antibacterial research aimed at novel mechanisms to address drug-resistant infections. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions. The compound has associated hazard warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

4-ethoxy-3-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-17-11-7-6-10(8-12(11)16-4)13(15)14-9(2)3/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBJSCHEIRJEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their substituent differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-N-isopropyl-3-methoxybenzamide Br at 4-position, isopropylamide ~286.1 (calculated) High reactivity due to bromine; SDS notes inhalation risks
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl ester, phenethoxy, methylisoxazolyl ~383.4 (calculated) Potential bioactive scaffold (e.g., enzyme inhibition)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Hexyloxy (-OC₆H₁₃), isopropylbenzyl, dioxidothiophene ~554.7 (calculated) Enhanced lipophilicity due to hexyloxy group
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxy (-OCH₂OCH₂CH₃), dichlorophenyl ~364.8 (calculated) Herbicide; ethoxymethoxy enhances stability
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Sulfamoyl (-SO₂N(C₄H₉)₂), benzothiazole, ethoxy ~573.8 (calculated) Polar sulfamoyl group may improve water solubility

Physicochemical Properties

  • Lipophilicity :

    • The ethoxy group in 4-ethoxy-N-isopropyl-3-methoxybenzamide provides moderate lipophilicity, intermediate between the polar sulfamoyl group in and the highly lipophilic hexyloxy group in .
    • Bromine in 4-bromo-N-isopropyl-3-methoxybenzamide increases molecular weight and reactivity but may reduce metabolic stability compared to ethoxy .
  • Solubility :

    • Compounds with sulfamoyl (e.g., ) or ester groups (e.g., I-6473 ) exhibit higher polarity, enhancing aqueous solubility.
    • The isopropylamide in the target compound may reduce solubility relative to hydroxybenzamides (e.g., compound 5g in ).

Q & A

Basic: What are the optimal synthetic routes for 4-ethoxy-N-isopropyl-3-methoxybenzamide?

The synthesis typically involves multi-step reactions , including:

  • Esterification : Introducing ethoxy and methoxy groups via nucleophilic substitution under reflux conditions using solvents like ethanol or methanol .
  • Amidation : Coupling the benzoyl chloride intermediate with isopropylamine in the presence of a coupling agent (e.g., HBTU) and a base (e.g., NEt₃) in acetonitrile .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .
    Key analytical validation includes ¹H NMR to confirm substituent positions and mass spectrometry for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Variables to optimize include:

  • Temperature : Elevated temperatures (e.g., 150°C) accelerate esterification but may degrade heat-sensitive groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while non-polar solvents improve crystallization .
  • Catalyst concentration : Adjusting HBTU or EDCI stoichiometry (1.2–1.5 equivalents) minimizes side reactions .
    Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Basic: What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy at δ 3.3–3.8 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₂₁NO₃) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .

Advanced: How can researchers address contradictory data in spectroscopic analysis?

  • Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Isotopic labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions .
  • X-ray crystallography : Resolve ambiguities in substituent orientation for crystalline derivatives .

Advanced: What strategies mitigate instability during synthesis and storage?

  • Light-sensitive groups : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of methoxy/ethoxy groups .
  • Moisture control : Use molecular sieves during reactions involving hygroscopic intermediates (e.g., benzoyl chloride) .
  • Low-temperature storage : Maintain at –20°C for long-term stability .

Basic: What are the key functional groups affecting reactivity?

  • Amide group : Participates in hydrogen bonding, influencing solubility and biological interactions .
  • Ethoxy/methoxy substituents : Electron-donating effects enhance electrophilic aromatic substitution reactivity .
  • Isopropylamine moiety : Steric hindrance may reduce nucleophilic attack in certain reactions .

Advanced: How to design analogs to study structure-activity relationships (SAR)?

  • Substituent variation : Replace ethoxy with nitro or cyano groups to modulate electron density .
  • Scaffold hopping : Integrate heterocycles (e.g., oxadiazoles) to enhance binding affinity .
  • Bioisosteres : Substitute methoxy with trifluoromethoxy to improve metabolic stability .

Advanced: What computational methods predict biological interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with antibacterial IC₅₀ values .

Basic: What are safe handling and storage protocols?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal contact .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to resolve solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Ionize the amide group at pH 7.4 to improve dissolution .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .

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